molecular formula C20H17NO4 B3121350 1,2-Bis(benzyloxy)-4-nitrobenzene CAS No. 28387-13-5

1,2-Bis(benzyloxy)-4-nitrobenzene

Cat. No.: B3121350
CAS No.: 28387-13-5
M. Wt: 335.4 g/mol
InChI Key: ZWEVOPCBFNUSMD-UHFFFAOYSA-N
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Description

1,2-Bis(benzyloxy)-4-nitrobenzene is an organic compound characterized by the presence of two benzyloxy groups and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bis(benzyloxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1,2-bis(benzyloxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the para position relative to the benzyloxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis(benzyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.

    Substitution: The benzyloxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin with hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products:

    Reduction: 1,2-Bis(benzyloxy)-4-aminobenzene.

    Substitution: Compounds where the benzyloxy groups are replaced by other functional groups.

Scientific Research Applications

1,2-Bis(benzyloxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1,2-Bis(benzyloxy)-4-nitrobenzene exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy groups can also influence the compound’s interaction with biological targets, affecting its overall activity.

Comparison with Similar Compounds

    1,2-Bis(benzyloxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1,2-Bis(benzyloxy)-4-bromobenzene: Contains a bromine atom instead of a nitro group, leading to different reactivity and applications.

    1,2-Bis(benzyloxy)-4-aminobenzene: The amino group provides different chemical and biological properties compared to the nitro group.

Uniqueness: 1,2-Bis(benzyloxy)-4-nitrobenzene is unique due to the presence of both benzyloxy and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the exploration of various scientific research avenues.

Properties

IUPAC Name

4-nitro-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEVOPCBFNUSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium carbonate (4.14 g; 30 mmol) was added to a solution of 3,4-dihydroxy-1-nitrobenzene (1.55 g; 10 mmol) and benzyl bromide (3.42 g; 20 mmol) in acetone (100 ml). The reaction mixture was refluxed for 12 hours. After the removal of the solvent under reduced pressure, the residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The ethyl acetate layer was washed with water (100 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.37 g of 3,4-Dibenzyloxy-1-nitro benzene. (Yield=70%)
Quantity
4.14 g
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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